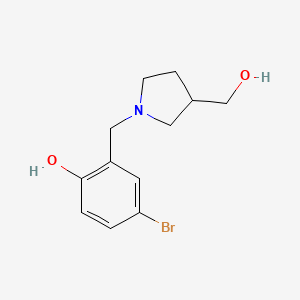

4-Bromo-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol

Vue d'ensemble

Description

The compound “4-Bromo-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol” is a biologically important alkylaminophenol compound . Alkylaminophenol compounds are a class of heterocycle compounds containing amine and phenol groups . They have been used frequently in cancer treatment due to their high antioxidant properties and the fact that they can be found through natural and synthetic ways .

Synthesis Analysis

This alkylaminophenol compound is synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis

The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d, p) basis set . The NMR data are calculated by means of the GIAO method; the TD–DFT method is used for UV-Vis spectroscopy .Physical and Chemical Properties Analysis

The electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths of this compound have been investigated .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound 4-Bromo-2-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)phenol has been explored in various scientific research contexts, particularly focusing on its synthesis, structural analysis, and potential applications. A study reported the synthesis of novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates through the heterocondensation of corresponding 1-(2-hydroxyaryl)-1-oxopropan-2-yl dithiocarbamates, indicating a pathway for producing mesoionic compounds with potential application in various chemical processes (Sarbu et al., 2019).

Another research focused on the synthesis and comprehensive analysis of a biologically significant alkylaminophenol compound, emphasizing its structural properties through spectral studies and quantum chemical calculations. This work provides insights into the molecular properties and potential applications in fields like material science or biochemistry (Ulaş, 2021).

Antimicrobial Activity

The antimicrobial activity of related compounds, specifically novel 4-pyrrolidin-3-cyanopyridine derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, showcases the potential of brominated pyrrolidine derivatives in developing new antimicrobials. These compounds exhibited significant activity against a range of bacteria, demonstrating the relevance of such molecules in medical and pharmaceutical research (Bogdanowicz et al., 2013).

Antioxidant Properties

Explorations into the radical-scavenging activity of brominated mono- and bis-phenols from marine algae indicate significant potential in antioxidant applications. These compounds, characterized by their high bromination and substitution levels, have shown potent activity in radical-scavenging assays, suggesting their utility in developing natural antioxidants for food or pharmaceutical industries (Duan et al., 2007).

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures have been used in various biological applications, including cancer treatment .

Mode of Action

Compounds with similar structures are known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a palladium catalyst .

Biochemical Pathways

Compounds with similar structures have been known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction .

Pharmacokinetics

Compounds with similar structures have been used in drug discovery, indicating potential bioavailability .

Result of Action

Compounds with similar structures have been used in various biological applications, including cancer treatment .

Action Environment

It’s worth noting that the reaction conditions for similar compounds in suzuki–miyaura cross-coupling reactions are known to be exceptionally mild and tolerant of various functional groups .

Propriétés

IUPAC Name |

4-bromo-2-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c13-11-1-2-12(16)10(5-11)7-14-4-3-9(6-14)8-15/h1-2,5,9,15-16H,3-4,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGWPYADKCYJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)CC2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

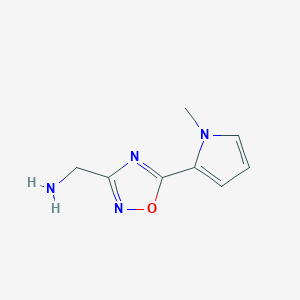

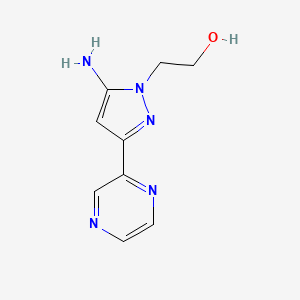

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1473974.png)

![8-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1473975.png)

![3-[(6-Chloropyrimidin-4-yl)amino]propanoic acid](/img/structure/B1473980.png)

![N'-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine](/img/structure/B1473981.png)